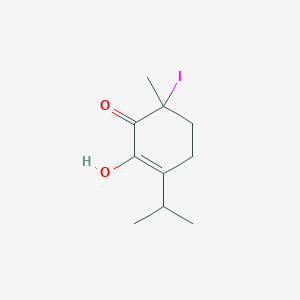![molecular formula C12H18N2O3 B14307796 4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate CAS No. 114557-20-9](/img/structure/B14307796.png)
4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate is a synthetic organic compound characterized by the presence of a hydroxybutyl group, an aminomethyl group, and a phenylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate typically involves the following steps:
Formation of the Aminomethyl Phenyl Intermediate: This step involves the reaction of benzylamine with formaldehyde to form the aminomethyl phenyl intermediate.
Carbamate Formation: The intermediate is then reacted with 4-hydroxybutyl isocyanate under controlled conditions to form the desired carbamate.
The reaction conditions often include:
Solvent: Common solvents such as dichloromethane or tetrahydrofuran.
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization or chromatography to obtain a pure product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl compound.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Formation of 4-oxobutyl [3-(aminomethyl)phenyl]carbamate.
Reduction: Formation of 4-hydroxybutyl [3-(aminomethyl)phenyl]amine.
Substitution: Various substituted phenylcarbamates depending on the electrophile used.
Scientific Research Applications
4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a prodrug or in drug delivery systems.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism by which 4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate exerts its effects involves:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolism.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybutyl [3-(aminomethyl)phenyl]urea: Similar structure but with a urea group instead of a carbamate.
4-Hydroxybutyl [3-(aminomethyl)phenyl]ester: Contains an ester group instead of a carbamate.
Uniqueness
4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Properties
CAS No. |
114557-20-9 |
|---|---|
Molecular Formula |
C12H18N2O3 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
4-hydroxybutyl N-[3-(aminomethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H18N2O3/c13-9-10-4-3-5-11(8-10)14-12(16)17-7-2-1-6-15/h3-5,8,15H,1-2,6-7,9,13H2,(H,14,16) |
InChI Key |
GKAFFGMNFRAYHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)OCCCCO)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


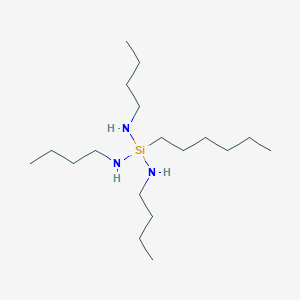

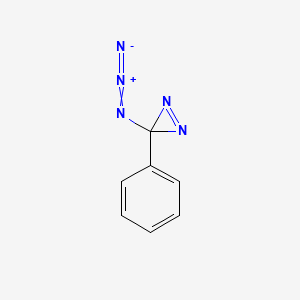
![(4-Methoxyphenyl)[4-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14307729.png)
![2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14307737.png)

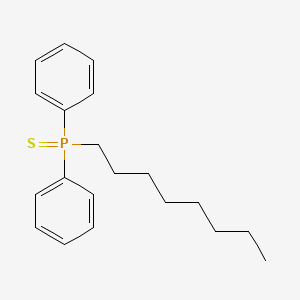
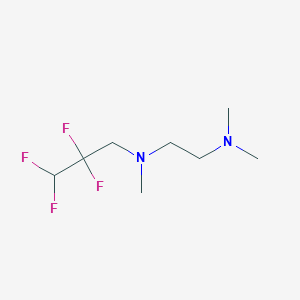

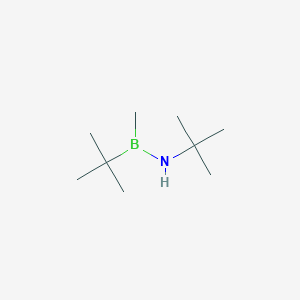
![5-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-1H-pyrazole](/img/structure/B14307755.png)
